Home > Products > Screening Compounds P54478 > rac Fesoterodine-d14 Fumarate
rac Fesoterodine-d14 Fumarate - 1185237-08-4

rac Fesoterodine-d14 Fumarate

Catalog Number: EVT-1441957
CAS Number: 1185237-08-4
Molecular Formula: C30H41NO7
Molecular Weight: 541.743
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A labeled muscarinic receptor antagonist for the treatment of Lower Urininary Tract Symptoms (LUTS).

Overview

Rac Fesoterodine-d14 Fumarate is a deuterated form of fesoterodine fumarate, which is an antimuscarinic agent primarily used in the treatment of overactive bladder symptoms, including urge urinary incontinence, urgency, and frequency. The compound is notable for its pharmacological profile and its role as a prodrug that is metabolized into its active form, 5-hydroxymethyl tolterodine.

Source

Rac Fesoterodine-d14 Fumarate is synthesized from the parent compound fesoterodine fumarate, which has been extensively studied and utilized in clinical settings. The deuterated version is particularly valuable for research purposes, including pharmacokinetic studies and metabolic investigations.

Classification
  • Chemical Class: Antimuscarinic agent
  • Molecular Formula: C₃₀H₂₇D₁₄NO₇
  • Molecular Weight: 541.74 g/mol
  • CAS Number: Not available
Synthesis Analysis

Methods

The synthesis of rac Fesoterodine-d14 Fumarate involves several steps, primarily focusing on the introduction of deuterium into the molecular structure. The general methods for synthesizing fesoterodine fumarate include:

  1. Crystallization from Amorphous Form: This method involves suspending amorphous fesoterodine fumarate in a suitable solvent, followed by solubilization and subsequent crystallization. The process may require heating to facilitate dissolution and controlled cooling to precipitate the crystalline product .
  2. Lyophilization: An alternative method involves lyophilizing an aqueous solution containing fesoterodine and fumaric acid to obtain the amorphous form, which can then be converted into a crystalline state under specific conditions .
  3. Deuteration: The introduction of deuterium is typically achieved through chemical reactions that replace hydrogen atoms with deuterium at specific positions in the molecular structure.

Technical Details

The synthesis requires careful control of temperature and solvent conditions to ensure high yield and purity of the final product. Analytical techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to characterize the synthesized compound .

Molecular Structure Analysis

Structure

Rac Fesoterodine-d14 Fumarate has a complex molecular structure characterized by:

  • Core Structure: It contains a phenylpropylamine backbone similar to its parent compound.
  • Functional Groups: The presence of ester functional groups contributes to its pharmacological activity.

Data

  • InChI Key: DCCSDBARQIPTGU-HSZRJFAPSA-N
  • SMILES Notation: CC(C)N(CCC@HC1=C(OC(=O)C(C)C)C=CC(CO)=C1)C(C)C
  • Molecular Geometry: The presence of deuterium alters the vibrational frequencies observed in spectroscopic analyses, aiding in distinguishing it from non-deuterated analogs.
Chemical Reactions Analysis

Reactions

Rac Fesoterodine-d14 Fumarate undergoes various chemical reactions typical for antimuscarinic agents:

  1. Hydrolysis: In biological systems, it is hydrolyzed by plasma esterases to form its active metabolite, 5-hydroxymethyl tolterodine.
  2. Metabolic Pathways: It follows metabolic pathways similar to those of non-deuterated fesoterodine, involving cytochrome P450 enzymes (CYP2D6 and CYP3A4) for further metabolism into inactive metabolites .

Technical Details

The kinetics of these reactions can be studied using liquid chromatography coupled with mass spectrometry (LC-MS), allowing for detailed profiling of metabolic products.

Mechanism of Action

Rac Fesoterodine-d14 Fumarate acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M3 receptors located in the bladder:

  • Upon administration, it is converted into 5-hydroxymethyl tolterodine.
  • The active metabolite inhibits bladder contractions by blocking cholinergic signaling pathways, leading to decreased detrusor pressure and reduced urinary urgency .

Data

  • Half-life of Active Metabolite: Approximately 7-8 hours.
  • Bioavailability: 52% for 5-hydroxymethyl tolterodine.
  • Volume of Distribution: 169 L for the active metabolite.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Applications

Rac Fesoterodine-d14 Fumarate is primarily used in scientific research:

  • Pharmacokinetic Studies: Due to its deuterated nature, it serves as a valuable tool for studying drug metabolism and pharmacodynamics without interference from endogenous compounds.
  • Proteomics Research: Utilized in proteomics for labeling studies where isotopic variants can aid in quantifying protein interactions and dynamics .
Introduction to rac-Fesoterodine-d14 Fumarate

Chemical and Pharmacological Background of Fesoterodine

Fesoterodine fumarate is an established antimuscarinic prodrug used clinically for managing overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. Chemically designated as (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, it features a tertiary amine group, ester linkage, and aromatic phenyl rings in its core structure. Unlike many pharmacologically active compounds, fesoterodine itself is biologically inert and requires enzymatic conversion to exert therapeutic effects. Following oral administration, nonspecific plasma esterases rapidly hydrolyze fesoterodine to its biologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which functions as a competitive antagonist of muscarinic receptors in the detrusor muscle [3] [6].

5-HMT binds preferentially to M3 muscarinic receptor subtypes (predominant in bladder smooth muscle), inhibiting acetylcholine-mediated contractions. This antagonism reduces involuntary bladder contractions, increases urinary storage capacity, and decreases micturition frequency. The metabolic transformation occurs efficiently in humans, with 5-HMT reaching peak plasma concentrations within five hours post-administration. The active metabolite exhibits moderate plasma protein binding (50%) and undergoes extensive hepatic metabolism primarily via CYP2D6 and CYP3A4 isoenzymes, yielding pharmacologically inactive carboxylic acid and N-desisopropyl derivatives that undergo renal excretion [3] [7].

Table 1: Key Pharmacological Characteristics of Fesoterodine and Its Active Metabolite

ParameterFesoterodine (Prodrug)5-HMT (Active Metabolite)
Molecular FormulaC₃₀H₃₇NO₇ (as fumarate salt)C₂₆H₃₇NO₃
Molecular Weight523.62 g/mol411.58 g/mol
Biological ActivityInactivePotent antimuscarinic
Primary Metabolic PathwayEsterase hydrolysisCYP2D6/CYP3A4 oxidation
Primary MechanismN/AMuscarinic receptor antagonism
Protein BindingN/A50% (albumin/α1-acid glycoprotein)

Role of Deuterium Isotopes in Pharmaceutical Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a strategic tool in modern drug design and analytical chemistry due to its unique biochemical properties. When incorporated into organic molecules at specific sites, deuterium forms stronger carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This bond strength difference arises from deuterium's higher atomic mass, resulting in a lower zero-point energy and consequently, a higher dissociation energy barrier. In pharmaceutical contexts, this "deuterium effect" can significantly alter a compound's metabolic stability, pharmacokinetic profile, and distribution patterns without substantially changing its steric configuration or primary pharmacodynamic activity [2] [4].

Deuterium-labeled pharmaceuticals serve two principal roles:

  • Metabolic Probes: By replacing hydrogen with deuterium at metabolic soft spots (e.g., positions vulnerable to oxidative metabolism), researchers can attenuate the rate of cytochrome P450-mediated transformations. For example, deuteration near N-isopropyl groups—common sites of oxidative dealkylation—can prolong elimination half-lives and reduce metabolite-related toxicity.
  • Quantitative Internal Standards: In bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs behave nearly identically to their protiated counterparts during extraction, chromatography, and ionization. However, their distinct mass shifts (e.g., +14 Da for d₁₄-labeled compounds) enable unambiguous differentiation in mass spectrometers, facilitating precise quantification of drugs in complex biological matrices like plasma, urine, or tissue homogenates [2] [5].

The synthesis of deuterated compounds requires specialized techniques, including catalytic exchange reactions or deuterium-enriched building blocks. For rac-Fesoterodine-d₁₄, deuterium atoms are incorporated uniformly within the diisopropylamino groups as heptadeuteriopropan-2-yl moieties, replacing all 14 hydrogen atoms in these substituents [4] [8].

Table 2: Advantages of Deuterium Labeling in Pharmaceutical Research

CharacteristicImpact of Deuterium SubstitutionApplication Relevance
Metabolic StabilityReduced rate of CYP450-mediated oxidationExtended half-life; reduced dose frequency
Mass Spectrometric Detection+n Da mass shift per deuterium atomEnables isotopic differentiation in LC-MS/MS
Hydrogen BondingMinimal alteration vs. protiated formMaintains target binding affinity
Isotope EffectsAltered reaction kinetics (kH/kD ~ 2–10)Probes enzymatic reaction mechanisms
Spectral PropertiesDistinct NMR signalsFacilitates metabolite tracking

Significance of rac-Fesoterodine-d14 Fumarate as a Stable Isotope-Labeled Compound

rac-Fesoterodine-d₁₄ fumarate is a deuterium-enriched isotopologue of fesoterodine where fourteen hydrogen atoms are replaced by deuterium at the diisopropylamino moiety, yielding the molecular formula C₂₆D₁₄H₂₃NO₃·C₄H₄O₄ and a molecular weight of 540.727 g/mol. Its systematic IUPAC name is [2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate; (E)-but-2-enedioic acid [4] [5]. The "rac" designation indicates the racemic nature of the compound, containing both (R)- and (S)-enantiomers, mirroring the stereochemistry of the therapeutic fesoterodine.

This compound serves as an essential internal standard in quantitative bioanalysis due to its near-identical physicochemical properties to unlabeled fesoterodine. When co-processed with biological samples, rac-Fesoterodine-d₁₄ fumarate corrects for analytical variability arising from sample preparation losses, matrix effects, or ionization efficiency fluctuations in LC-MS/MS systems. Its structural homogeneity with the analyte ensures co-elution during chromatography while the mass difference (Δm/z = 14) allows baseline resolution in mass detectors, achieving quantification accuracies exceeding 98% and minimizing background interference [2] [4].

Applications span multiple research domains:

  • Pharmacokinetic Studies: Enables precise measurement of fesoterodine and 5-HMT concentrations in plasma/serum after therapeutic dosing, supporting bioavailability/bioequivalence assessments.
  • Metabolic Profiling: Facilitates identification and quantification of minor metabolites by tracing deuterium retention patterns.
  • Drug-Drug Interaction Studies: Quantifies changes in fesoterodine metabolism when co-administered with CYP3A4 inhibitors (e.g., ketoconazole) or inducers.
  • Therapeutic Drug Monitoring (TDM): Allows accurate measurement of drug levels in patients with variable CYP2D6 metabolizer status [2] [5].

Commercially available rac-Fesoterodine-d₁₄ fumarate typically has a chemical purity >95% by HPLC and isotopic enrichment >95% D₁₄. It is supplied as a solid under ambient shipping conditions but requires storage at –20°C to maintain long-term stability [4] [5].

Table 3: Specifications of rac-Fesoterodine-d14 Fumarate

PropertySpecificationAnalytical Method
CAS Registry Number1185237-08-4N/A
Molecular FormulaC₂₆D₁₄H₂₃NO₃·C₄H₄O₄High-resolution MS
Molecular Weight540.727 g/molCalculated from formula
Purity>95%Reversed-phase HPLC
Isotopic Enrichment>95% D₁₄Isotope ratio MS
Storage Conditions–20°CN/A
Chemical Structure Confirmation¹H/¹³C NMR, FT-IRSpectroscopic analysis

Properties

CAS Number

1185237-08-4

Product Name

rac Fesoterodine-d14 Fumarate

IUPAC Name

[2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid

Molecular Formula

C30H41NO7

Molecular Weight

541.743

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3,4D3,5D3,6D3,19D,20D;

InChI Key

MWHXMIASLKXGBU-VCQPCXMRSA-N

SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Synonyms

2-Methylpropanoic Acid 2-[rac-3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]_x000B_-4-(hydroxymethyl)phenyl Ester (2E)-2-Butenedioate; SMP 8272-d14; SPM 907-d14;_x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.